

1-(2-Methoxybenzoyl)piperazine CAS number and molecular weight

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Compound of Interest

Compound Name: 1-(2-Methoxybenzoyl)piperazine

Cat. No.: B174028

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Technical Guide: 1-(2-Methoxybenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Methoxybenzoyl)piperazine**, including its chemical properties and the broader context of its relevance in medicinal chemistry. Due to the limited publicly available data on this specific compound, this document also details the synthesis, biological activities, and mechanisms of action of closely related arylpiperazine derivatives to provide a framework for its potential applications and research directions.

Compound Identification

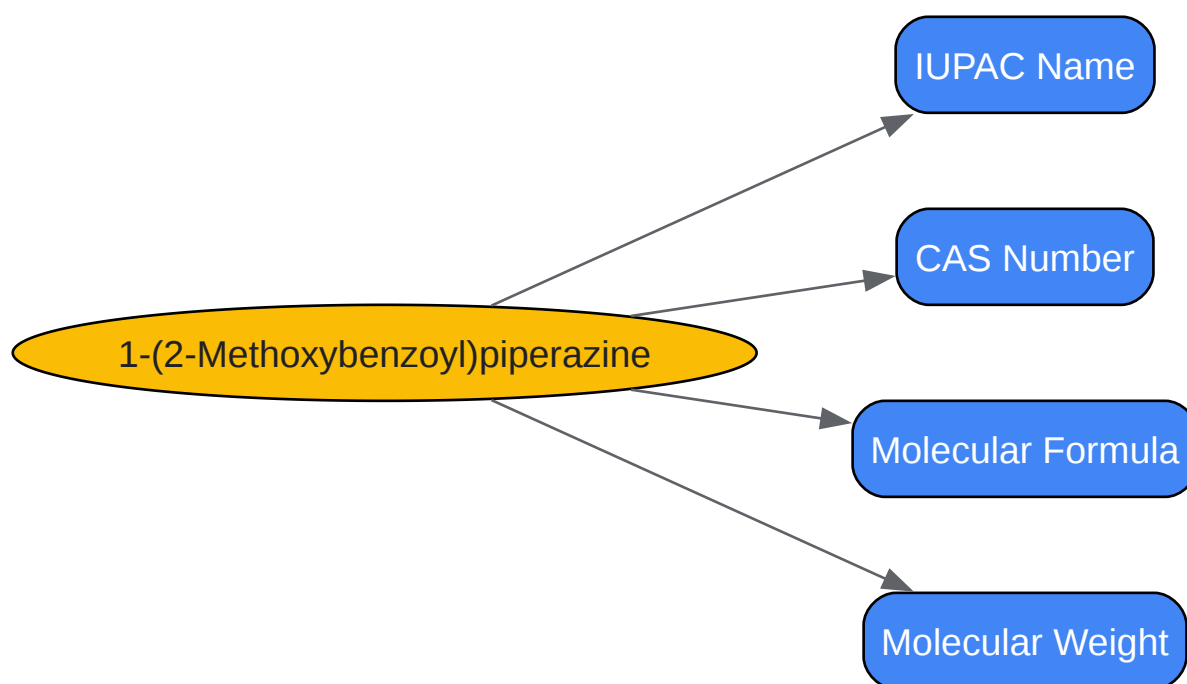
1.1. Chemical Properties

1-(2-Methoxybenzoyl)piperazine is a chemical compound with the following identifiers:

Property	Value
IUPAC Name	(2-methoxyphenyl)(piperazin-1-yl)methanone
CAS Number	436099-85-3
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂
Molecular Weight	220.27 g/mol
Synonyms	1-[(2-Methoxyphenyl)carbonyl]piperazine

1.2. Structural Representation

The logical relationship for the identification of this compound can be visualized as follows:



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Caption: Chemical identifiers for **1-(2-Methoxybenzoyl)piperazine**.

Synthesis of Related Arylpiperazine Derivatives

While a specific, detailed experimental protocol for the synthesis of **1-(2-Methoxybenzoyl)piperazine** is not readily available in the cited literature, the synthesis of

structurally similar compounds provides a likely procedural framework. A common method involves the acylation of a piperazine derivative with a substituted benzoyl chloride.

2.1. General Experimental Protocol for N-Acylation of Piperazines

This protocol is adapted from the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives^[1].

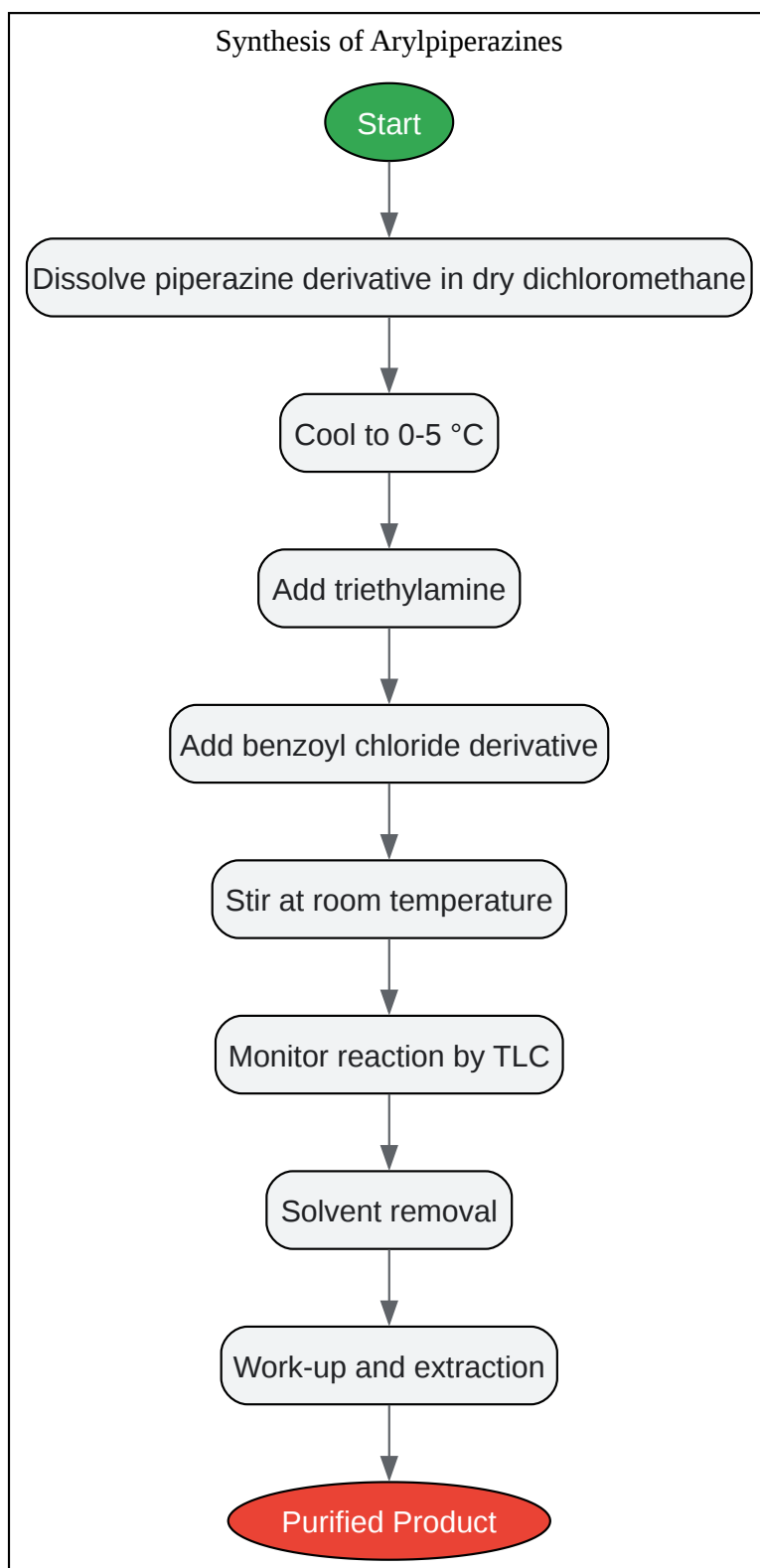
Materials:

- 1-(Substituted)piperazine
- Substituted benzoyl chloride
- Triethylamine
- Dry dichloromethane

Procedure:

- A solution of the starting piperazine derivative (1.0 equivalent) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.
- Triethylamine (3.0 equivalents) is added to the cooled reaction mixture, which is then stirred for 10 minutes.
- The desired substituted benzoyl chloride (1.0 equivalent) is added to the mixture.
- The reaction is allowed to stir for 5–6 hours at room temperature, with progress monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting residue is taken up in water and extracted with ethyl acetate.
- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by chromatography.

2.2. Synthesis Workflow

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Caption: General workflow for the synthesis of N-acylated piperazine derivatives.

Biological Activity and Mechanism of Action of Related Compounds

1-(2-Methoxybenzoyl)piperazine belongs to the broader class of arylpiperazines, which are known to possess significant biological activities, primarily targeting central nervous system (CNS) receptors. The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore that confers high affinity for serotonergic and dopaminergic receptors.

3.1. Receptor Binding Affinities

Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to exhibit high affinity for dopamine D₂ and serotonin 5-HT_{1a} and 5-HT_{2a} receptors[2]. These receptors are key targets for antipsychotic medications.

The following table summarizes the binding affinities (K_i, nM) of a related compound, 1-(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, for various receptors[3].

Receptor	K _i (nM)
σ ₁	2.7
σ ₂	103
5-HT _{1a}	2,192
5-HT _{2e}	15
D ₂	2,700

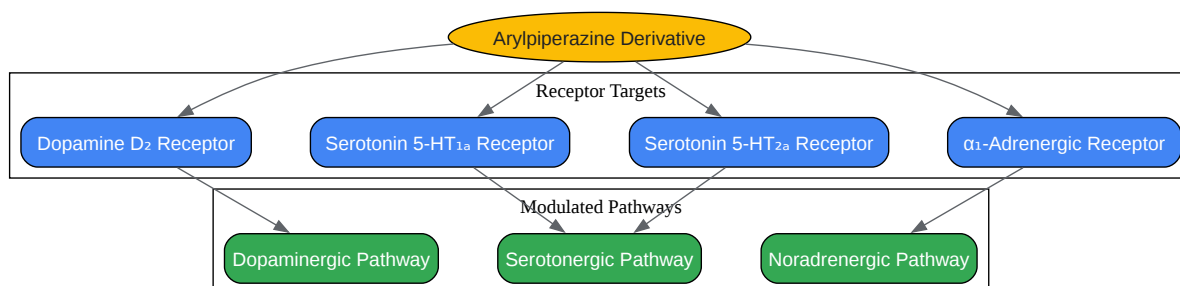
3.2. Signaling Pathways and Mechanism of Action

The therapeutic effects of arylpiperazine derivatives are often attributed to their modulation of multiple neurotransmitter systems. For instance, a related compound, LQFM180 (1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), has demonstrated anxiolytic- and antidepressant-like activities that are believed to be mediated through the

serotonergic, noradrenergic, and dopaminergic pathways. Competition binding assays confirmed that this compound is capable of binding to α_{1B} , 5-HT_{1A}, and D₂ receptors[4].

The general mechanism for many arylpiperazines involves their interaction with these G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that modulate neuronal activity.

3.3. Potential Signaling Interactions



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Caption: Potential receptor targets and modulated pathways of arylpiperazine derivatives.

Conclusion

1-(2-Methoxybenzoyl)piperazine is a compound with established chemical properties, though detailed biological data for this specific molecule is scarce. However, its structural similarity to a well-studied class of arylpiperazines suggests its potential as a valuable intermediate in the synthesis of novel CNS-active agents. The extensive research on related 1-(2-methoxyphenyl)piperazine derivatives indicates that compounds built upon this scaffold are likely to exhibit significant affinity for dopamine and serotonin receptors, making this a promising area for further drug discovery and development. Researchers are encouraged to use the provided synthetic and mechanistic information as a foundation for exploring the therapeutic potential of novel derivatives of **1-(2-Methoxybenzoyl)piperazine**.

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